N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide

Description

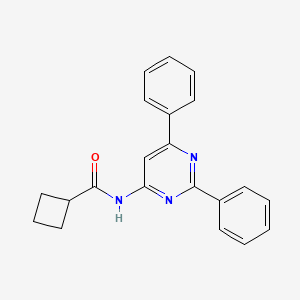

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide is a cyclobutanecarboxamide derivative characterized by a pyrimidine core substituted with two phenyl groups at the 2- and 6-positions and a cyclobutanecarboxamide moiety at the 4-position. Its CAS registry number is 820961-51-1, and it is referenced under synonyms such as AGN-PC-0055EN and CHEMBL223978 .

Properties

CAS No. |

820961-51-1 |

|---|---|

Molecular Formula |

C21H19N3O |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide |

InChI |

InChI=1S/C21H19N3O/c25-21(17-12-7-13-17)24-19-14-18(15-8-3-1-4-9-15)22-20(23-19)16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2,(H,22,23,24,25) |

InChI Key |

YWUOMRGHKANFJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide typically involves the reaction of 2,6-diphenylpyrimidine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method could involve optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutanecarboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclobutanecarboxamides.

Scientific Research Applications

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to three structurally related cyclobutanecarboxamide derivatives:

PF-03654746 and PF-03654764 :

- These fluoro-substituted analogs feature a pyrrolidinylmethylphenyl group instead of the diphenylpyrimidine core. The fluorine atoms enhance lipophilicity and metabolic stability, while the pyrrolidine moiety may improve blood-brain barrier penetration, making them candidates for central nervous system (CNS) targets .

- Key Difference : The absence of fluorine and pyrrolidine in the target compound suggests distinct pharmacokinetic profiles and target selectivity.

SAR110894 :

- A histamine H3-receptor antagonist with a cyclobutanecarboxamide scaffold but differing in substitution patterns. SAR110894 demonstrated disease-modifying effects in Alzheimer’s models, highlighting the role of substituents in modulating receptor affinity and therapeutic outcomes .

- Key Difference : The diphenylpyrimidine group in the target compound may favor interactions with kinase or epigenetic targets rather than histamine receptors.

N-(1-naphthyl)-cyclobutanecarboxamide: This analog (C15H15NO, MW 225.1154) replaces the pyrimidine core with a naphthyl group, increasing aromatic bulk. Such modifications typically reduce solubility but enhance binding to hydrophobic pockets in enzymes or receptors .

Data Tables

Table 1: Structural and Molecular Comparison

Note: Molecular formula estimated based on structural analysis due to lack of explicit data in evidence.

Research Findings

- PF-03654746/64 : Evaluated in a 2011 Journal of Medicinal Chemistry study, these compounds demonstrated optimized pharmacokinetic properties, with fluorine atoms contributing to prolonged half-lives .

- N-(1-naphthyl)-cyclobutanecarboxamide : Identified in environmental screening programs, its presence suggests industrial or synthetic byproduct origins, though pharmacological data are lacking .

Biological Activity

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| CAS Number | Not available |

| Molecular Formula | C18H21N3O |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The phenyl and pyrimidine moieties may enhance binding affinity and specificity towards these targets.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in cell proliferation and survival, making it a candidate for anticancer applications.

- Receptor Modulation : It may act as a modulator for certain receptors involved in inflammatory responses, potentially providing therapeutic effects in inflammatory diseases.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Investigations have revealed its effectiveness against certain bacterial strains, indicating antibacterial potential.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating chronic inflammatory conditions.

Case Studies and Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with the mechanism linked to apoptosis induction through caspase activation.

- Antimicrobial Activity : In a study assessing various compounds for antibacterial properties, this compound demonstrated notable activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Inflammation Model : Research published in Pharmacology Reports examined the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results showed a significant decrease in paw swelling compared to control groups, suggesting effective anti-inflammatory properties.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Anticancer and antimicrobial | Enzyme inhibition |

| Compound B | Anti-inflammatory | Receptor modulation |

| This compound | Anticancer, antimicrobial, anti-inflammatory | Enzyme inhibition and receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.